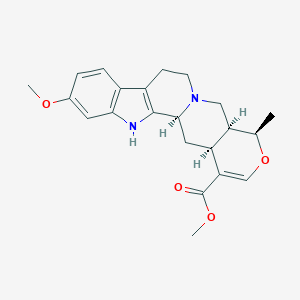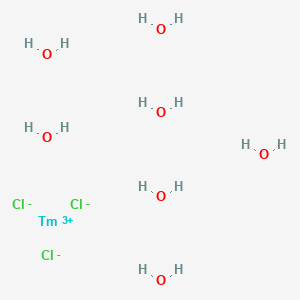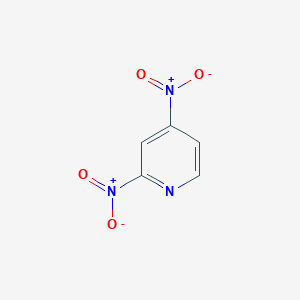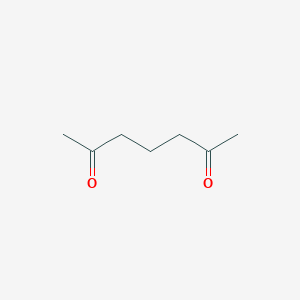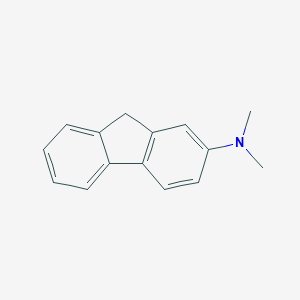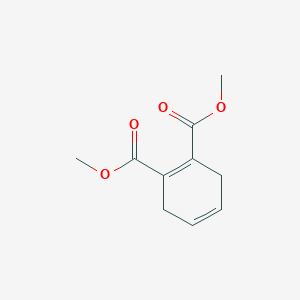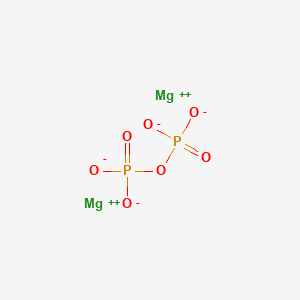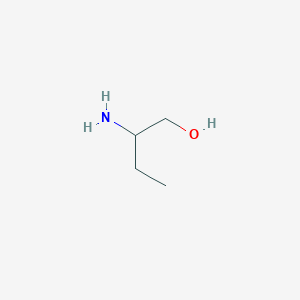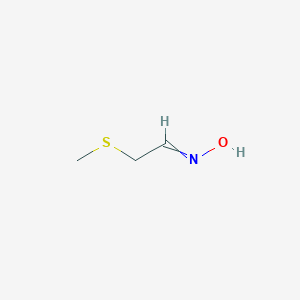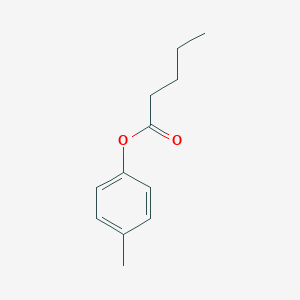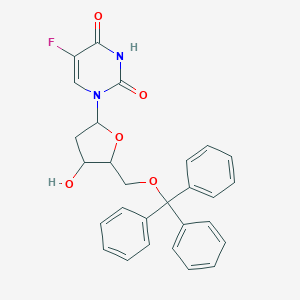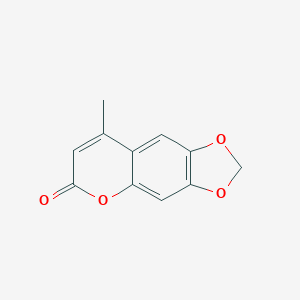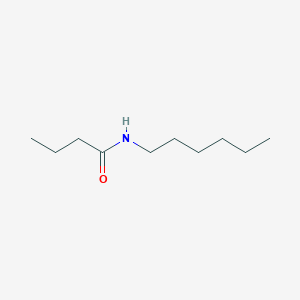
N-Hexylbutyramid
Übersicht
Beschreibung
N-Hexylbutyramide, also known as N-hexylbutyramide, is an organic compound with the molecular formula C₁₀H₂₁NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
N-Hexylbutyramide has several applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of N-Hexylbutyramide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .
Mode of Action
It is known to interact with its target, the aliphatic amidase expression-regulating protein . The specifics of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
As a fatty amide , it may be involved in lipid metabolism
Result of Action
It is known to interact with the Aliphatic amidase expression-regulating protein , but the downstream effects of this interaction are still under investigation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Hexylbutyramide can be synthesized through the reaction of butanoic acid with hexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of butanamide, N-hexyl- may involve continuous flow processes where butanoic acid and hexylamine are reacted in the presence of a catalyst. The use of high-pressure reactors and optimized reaction conditions can enhance the yield and purity of the product .
Types of Reactions:
Hydrolysis: N-Hexylbutyramide can undergo hydrolysis in the presence of strong acids or bases to yield butanoic acid and hexylamine.
Oxidation and Reduction: While butanamide, N-hexyl- is relatively stable, it can undergo oxidation under harsh conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Hydrolysis: Butanoic acid and hexylamine.
Oxidation: Corresponding carboxylic acids and amines.
Reduction: Primary amines and alcohols.
Vergleich Mit ähnlichen Verbindungen
Butyramide: Similar structure but with a shorter alkyl chain.
Hexanamide: Similar structure but with a different alkyl chain length.
Octanamide: Similar structure but with a longer alkyl chain.
Comparison: N-Hexylbutyramide is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to butyramide, it has higher hydrophobicity and different solubility characteristics. Hexanamide and octanamide, while similar, differ in their chain lengths, affecting their reactivity and applications .
Eigenschaften
IUPAC Name |
N-hexylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-5-6-7-9-11-10(12)8-4-2/h3-9H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVDTEDFGDNSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145429 | |
| Record name | N-Hexylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-17-2 | |
| Record name | N-Hexylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10264-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 8225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexylbutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hexylbutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hexylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses the hypnotic activity of gamma-phthalimido N-amyl butyramide (PGA) and gamma-phthalimido-N-hexylbutyramide (PGH). Does this suggest that N-hexylbutyramide itself possesses hypnotic properties?
A1: While the research demonstrates that PGA and PGH, which are amide derivatives of phthaloyl-GABA containing the N-amyl and N-hexylbutyramide moieties respectively, exhibit hypnotic activity in mice [], it doesn't directly imply that N-hexylbutyramide alone possesses similar properties. The hypnotic activity observed likely arises from the specific combination of the phthaloyl-GABA and N-alkylbutyramide structures. Further research focusing specifically on N-hexylbutyramide is needed to determine its independent pharmacological effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


